2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHDWHUSJJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-(4-bromophenoxy)acetic acid: This can be synthesized by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Formation of 2-(4-bromophenoxy)acetohydrazide: The 2-(4-bromophenoxy)acetic acid is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with indole-2,3-dione: Finally, the 2-(4-bromophenoxy)acetohydrazide is condensed with indole-2,3-dione under acidic conditions to yield the target compound
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a common acetohydrazide backbone with several derivatives, differing primarily in substituents:
Key Observations :
- Indolylidene and benzothiazole moieties contribute to π-π stacking and hydrogen bonding, critical for receptor binding in anticonvulsant activity .
Anticonvulsant Activity:
- BT 15 (): Exhibited 75% protection in mice at 100 mg/kg, outperforming non-brominated analogs. The 4-bromophenoxy group likely enhances potency through hydrophobic interactions .
Coordination Chemistry:
- The target compound forms a polymeric Ni(II) complex with a distorted octahedral geometry, stabilized by bridging chloride and isopropanol ligands. This contrasts with simpler hydrazide-metal complexes, which often exhibit monomeric structures .
Spectroscopic Data:
| Compound Feature | Target Compound | Analog () |
|---|---|---|
| NH Signal (¹H NMR) | Not reported | δ 11.63 ppm |
| C=O Stretch (IR) | Not reported | 1675–1723 cm⁻¹ |
| Mass Spec (m/z) | [M+H]⁺ 377.34 (79Br) | [M]⁺ 501 (79Br) |
Note: The absence of a methoxy group in the target compound may reduce electronic effects compared to ’s derivative, impacting solubility and reactivity.
Thermal and Stability Profiles
- The Ni(II) coordination polymer of the target compound shows thermal stability up to 160°C, with decomposition occurring in three stages (TGA data) . This stability surpasses that of non-polymeric hydrazide-metal complexes, which often degrade below 100°C.
Biological Activity
The compound 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.30 g/mol. The structure features a bromophenoxy group linked to an indole derivative via an acetohydrazide moiety, which is critical for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, influencing cellular responses such as inflammation and immune reactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, compounds similar in structure have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Research has also highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, a structurally analogous compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating potential as an anticancer agent . The presence of the bromophenyl group appears to enhance cytotoxicity through increased lipophilicity and interaction with cellular membranes.
Case Studies
- Study on Anticancer Properties : A study focused on the effects of similar hydrazide derivatives on human cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The study reported a significant decrease in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another investigation assessed the efficacy of related compounds against biofilm-forming bacteria. Results indicated that these compounds effectively inhibited biofilm formation by Staphylococcus epidermidis, suggesting their potential use in treating infections associated with medical devices .
Data Summary
| Activity Type | Tested Compound | MIC (µg/mL) | IC50 (µM) | Target Pathogen/Cell Line |
|---|---|---|---|---|
| Antimicrobial | 2-(4-bromophenoxy)... | 0.22 - 0.25 | - | Staphylococcus aureus, E. coli |
| Cytotoxicity | Related Hydrazide | - | <10 | Various cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
